Synthesis of 1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene: An In-depth Technical Guide
Synthesis of 1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways to obtain 1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene, a key building block in the development of Covalent Organic Frameworks (COFs) and other advanced materials.[1][2][3][4] The document details two primary formylation methods, the Reimer-Tiemann and Duff reactions, applied to the precursor 1,3,5-Tris(4'-hydroxyphenyl)benzene. It offers in-depth, step-by-step protocols, mechanistic insights, and strategies for purification and characterization. The guide is intended to equip researchers with the necessary knowledge to successfully synthesize and utilize this versatile compound.
Introduction: The Significance of a Trifunctional Building Block
1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene is a C3-symmetric molecule featuring a triphenylbenzene core.[5] This structural motif, with its planar geometry and potential for extensive conjugation, makes it an excellent candidate for constructing highly ordered, porous crystalline polymers known as Covalent Organic Frameworks (COFs).[3][4] The presence of both hydroxyl and ortho-formyl groups offers multiple reaction sites for forming stable linkages, such as imines, and provides opportunities for post-synthetic modification.[6] These features are highly desirable in materials designed for gas storage and separation, catalysis, sensing, and optoelectronics.[1][3]
This guide focuses on the final, crucial formylation step to produce 1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene from its precursor, 1,3,5-Tris(4'-hydroxyphenyl)benzene. The synthesis of the precursor itself is a critical first step and is outlined below.
Synthesis of the Precursor: 1,3,5-Tris(4'-hydroxyphenyl)benzene
The synthesis of 1,3,5-Tris(4'-hydroxyphenyl)benzene (THPB) can be achieved through the acid-catalyzed trimerization of 4-hydroxyacetophenone.[7][8]
Reaction Scheme
Caption: Synthesis of 1,3,5-Tris(4'-hydroxyphenyl)benzene.
Experimental Protocol
-
Combine 4-hydroxyacetophenone, aniline, and a catalytic amount of anilinium hydrochloride in a round-bottom flask equipped with a reflux condenser.[7]
-
Heat the reaction mixture to 190-200°C and stir for several hours.[7]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and dissolve it in a dilute aqueous sodium hydroxide solution.
-
Wash the aqueous solution with an organic solvent such as chloroform to remove aniline and other organic impurities.[7]
-
Acidify the aqueous layer with a dilute acid (e.g., HCl) to a pH of approximately 4 to precipitate the product.[7]
-
Collect the solid product by vacuum filtration, wash with water, and dry under vacuum.[7]
| Reactant/Reagent | Molar Ratio | Purpose |
| 4-Hydroxyacetophenone | 1 | Starting material |
| Aniline | Excess | Reactant and solvent |
| Anilinium hydrochloride | Catalytic | Acid catalyst |
Formylation of 1,3,5-Tris(4'-hydroxyphenyl)benzene
The introduction of three formyl groups ortho to the existing hydroxyl groups is the key transformation to yield the target molecule. Two classical methods are well-suited for this purpose: the Reimer-Tiemann reaction and the Duff reaction.
Method 1: The Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols using chloroform in a basic solution.[9][10][11][12] The reactive species is dichlorocarbene (:CCl2), which is generated in situ.[9][12]
Caption: Reimer-Tiemann formylation of the precursor.
The mechanism involves the deprotonation of chloroform by the strong base to form a carbanion, which then undergoes alpha-elimination to generate dichlorocarbene.[10][12] The electron-rich phenoxide rings of the deprotonated 1,3,5-Tris(4'-hydroxyphenyl)benzene then attack the electrophilic dichlorocarbene. Subsequent hydrolysis of the resulting dichloromethyl intermediate yields the aldehyde. The reaction demonstrates a high preference for ortho-substitution.[9][10]
-
Dissolve 1,3,5-Tris(4'-hydroxyphenyl)benzene in an aqueous solution of sodium hydroxide in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Heat the solution to 70-80°C with vigorous stirring.
-
Slowly add chloroform to the reaction mixture through the dropping funnel. The reaction is often exothermic, so the addition rate should be controlled to maintain the desired temperature.[12]
-
After the addition is complete, continue to stir the mixture at the same temperature for several hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and acidify with a dilute acid to neutralize the excess base and protonate the phenoxide groups.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with water.
| Reactant/Reagent | Molar Ratio (per hydroxyl group) | Purpose |
| 1,3,5-Tris(4'-hydroxyphenyl)benzene | 1 | Substrate |
| Sodium Hydroxide | 3-8 | Base, deprotonates phenol |
| Chloroform | 1 | Carbene source |
Note: The use of a phase-transfer catalyst may be beneficial as the reaction occurs in a biphasic system.[11]
Method 2: The Duff Reaction
The Duff reaction utilizes hexamethylenetetramine (hexamine) as the formylating agent in an acidic medium, typically acetic acid or trifluoroacetic acid.[13][14] This method is particularly useful for introducing multiple aldehyde groups onto an aromatic ring.[13]
Caption: Duff reaction for the synthesis of the target molecule.
The mechanism of the Duff reaction involves the aminomethylation of the phenol, followed by the formation of a Schiff base, which is then hydrolyzed to the aldehyde.[14] The reaction requires a strongly electron-donating group on the aromatic ring, such as a hydroxyl group, and formylation occurs preferentially at the ortho position.[13]
-
In a round-bottom flask, dissolve 1,3,5-Tris(4'-hydroxyphenyl)benzene and hexamethylenetetramine in a suitable acidic solvent like glacial acetic acid.
-
Heat the reaction mixture to reflux with stirring for several hours.
-
Monitor the progress of the reaction by TLC.
-
After the reaction is complete, cool the mixture and pour it into a beaker containing water and ice.
-
Hydrolyze the intermediate by adding an aqueous acid solution and heating the mixture.
-
The crude product will precipitate upon cooling. Collect the solid by vacuum filtration and wash thoroughly with water.
| Reactant/Reagent | Molar Ratio (per hydroxyl group) | Purpose |
| 1,3,5-Tris(4'-hydroxyphenyl)benzene | 1 | Substrate |
| Hexamethylenetetramine | 1-2 | Formylating agent |
| Acetic Acid | Solvent | Acidic medium |
Purification and Characterization
Purification of the crude 1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene is crucial to remove any unreacted starting material, partially formylated products, and other impurities.
Purification
-
Recrystallization: This is a common method for purifying solid organic compounds. Suitable solvents or solvent mixtures (e.g., ethanol/water, acetone/water) should be determined experimentally.[15]
-
Column Chromatography: For more challenging separations, silica gel column chromatography can be employed.[15] The appropriate eluent system should be determined by TLC analysis.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show characteristic peaks for the aromatic protons, the aldehyde protons (around 9-10 ppm), and the hydroxyl protons.
-
¹³C NMR will show distinct signals for the different carbon environments in the molecule.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the hydroxyl (O-H) and carbonyl (C=O) functional groups.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the synthesized compound.
Conclusion
The synthesis of 1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene, a valuable precursor for advanced materials, can be effectively achieved through the formylation of 1,3,5-Tris(4'-hydroxyphenyl)benzene. Both the Reimer-Tiemann and Duff reactions offer viable synthetic routes, each with its own set of advantages and considerations. Careful control of reaction conditions and rigorous purification are essential for obtaining a high-purity product suitable for demanding applications in materials science and drug development. This guide provides a solid foundation for researchers to undertake the synthesis of this important trifunctional building block.
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